2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMCCZEIHMATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332799 | |
| Record name | 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18451-44-0 | |
| Record name | 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
Overview:
The most commonly employed method for synthesizing 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling efficiently forms carbon-carbon bonds between an arylboronic acid and a halopyridine derivative.
| Component | Example/Type | Role |
|---|---|---|
| Arylboronic acid | 4-Methoxyphenylboronic acid | Aryl donor |
| Halopyridine | 3-halopyridine derivative | Aryl acceptor |
| Palladium catalyst | Pd(PPh3)4 | Catalyst |
| Base | K2CO3 | Deprotonates boronic acid |
| Solvent | Ethanol or toluene | Reaction medium |
| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation |
| Temperature | 80–100 °C | Promotes reaction kinetics |
| Time | Several hours (e.g., 6–12 h) | Ensures completion |
Procedure Summary:
The arylboronic acid and halopyridine are combined in the presence of the palladium catalyst and base under an inert atmosphere. The mixture is heated to 80–100 °C for several hours. After completion, the reaction mixture is cooled, quenched, and purified typically by chromatography to isolate the target compound.
- The palladium catalyst facilitates oxidative addition of the halopyridine.
- Transmetalation with the arylboronic acid occurs next.
- Reductive elimination forms the new C-C bond, regenerating the catalyst.
Stille Cross-Coupling Reaction (Alternative Method)
Overview:
Another effective method involves Stille cross-coupling between alkylstannylpyridines and aryl halides. This method is particularly useful when boronic acids are unstable or unavailable.
| Component | Example/Type | Role |
|---|---|---|
| Alkylstannylpyridine | Organotin pyridine derivative | Aryl donor |
| Aryl halide | 4-Methoxyphenyl halide | Aryl acceptor |
| Copper(I) iodide (CuI) | 20 mol % | Cocatalyst |
| Palladium catalyst | Pd complex (e.g., Pd(PPh3)4) | Catalyst |
| Base | Cesium fluoride (CsF) | Activates organotin reagent |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |
| Atmosphere | Nitrogen (inert) | Prevents oxidation |
| Temperature | 110 °C | Reaction temperature |
| Time | 12 hours | Ensures reaction completion |
Procedure Summary:
The aryl halide, alkylstannylpyridine, CuI, palladium catalyst, and base are dissolved in DMF and heated under nitrogen for 12 hours. After the reaction, the mixture is quenched with water, extracted with ethyl acetate, dried, and purified by flash chromatography.
Yield:
Reported yields for similar pyridine derivatives reach up to 92%, indicating high efficiency of this method.
Claisen-Schmidt Condensation for Enone Formation (Precursor Step)
Overview:
The 3-(4-methoxyphenyl)-1-oxoprop-2-enyl moiety can be introduced via Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone, forming α,β-unsaturated ketones (enones).
| Reactants | Conditions | Product |
|---|---|---|
| 4-Methoxybenzaldehyde | Base (e.g., NaOH) | 3-(4-Methoxyphenyl)-1-oxoprop-2-en-1-one (enone) |
| Acetophenone or analog | Solvent (ethanol/water) | |
| Temperature | Room temp to reflux | |
| Time | Several hours |
Notes:
This enone intermediate can then be coupled with pyridine derivatives via Suzuki or Stille coupling to afford the final compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | 4-Methoxyphenylboronic acid, halopyridine | Pd(PPh3)4 | 80–100 °C, inert atmosphere, 6–12 h | High (not specified) | Most common, efficient C-C bond formation |
| Stille coupling | Alkylstannylpyridine, aryl halide | Pd catalyst, CuI | 110 °C, DMF, 12 h, inert atmosphere | Up to 92% | Alternative to Suzuki, useful for unstable boronic acids |
| Claisen-Schmidt condensation (precursor synthesis) | 4-Methoxybenzaldehyde, acetophenone | Base (NaOH) | Room temp to reflux, several hours | High (typical) | Forms enone intermediate for coupling |
Research Findings and Analytical Data
Spectroscopic Characterization:
The final compound and intermediates are characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry. For example, IR spectra show characteristic carbonyl stretch near 1680 cm⁻¹, and ^1H-NMR confirms vinylic proton coupling constants (~17 Hz) indicative of trans-configuration of the enone moiety.Crystallographic Data:
Single-crystal X-ray diffraction studies confirm the E-configuration of the C=C bond in the enone group and provide detailed molecular geometry.Reaction Mechanisms: Both Suzuki and Stille coupling proceed via palladium-catalyzed cycles involving oxidative addition, transmetalation, and reductive elimination steps, with the base playing a crucial role in activating the boronic acid or organotin reagent.
Chemical Reactions Analysis
[2 + 2] Photocycloaddition Reactions
The enone moiety undergoes [2 + 2] photocycloaddition under UV irradiation, forming cyclobutane derivatives. This reaction proceeds via triplet-state excitation, leading to regioselectivity dependent on the electronic nature of the reaction partner:
Key Findings :
-
The methoxyphenyl group acts as an electron donor, while the pyridine ring withdraws electrons, influencing the enone’s triplet-state reactivity .
-
Stereospecificity is observed due to restricted rotation in the excited state .
Michael Addition Reactions
The α,β-unsaturated ketone serves as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) at the β-carbon:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Ethanol, 60°C, 5 min | β-Amino ketone adduct | 37–54% | |
| Cyanoacetamide | Morpholine, EtOH, reflux | Pyridine-fused dihydrothiophene | 55% |
Mechanistic Insight :
-
Deprotonation of the enone’s α-hydrogen generates a resonance-stabilized enolate, facilitating nucleophilic attack .
-
Oxygen-mediated oxidative cyclization can accompany addition, forming heterocyclic products .
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes electrophilic substitution under harsh conditions, with regioselectivity influenced by the 2-substituent:
| Electrophile | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 100°C, 12 h | 4- or 6-Position | Nitropyridine derivative | |
| SO₃, H₂SO₄ | 150°C, 24 h | 4-Position | Pyridinesulfonic acid |
Note : The electron-withdrawing enone group deactivates the pyridine ring, necessitating vigorous conditions .
Coordination Chemistry
The pyridine nitrogen coordinates to transition metals, forming stable complexes:
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(I) triflate | CH₂Cl₂, rt, 2 h | [Cu(Pyridine-enone)₂]⁺ | Catalytic cycloadditions | |
| AgNO₃ | MeOH, reflux, 1 h | Silver(I)-pyridine complex | Antimicrobial agents |
Example : Copper coordination facilitates stereoselective [2 + 2] photocycloadditions by stabilizing reactive intermediates .
Reduction and Hydrogenation
The enone’s double bond is selectively reduced under catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 1 atm, 25°C | 3-(4-Methoxyphenyl)propanoylpyridine | >90% | |
| NaBH₄, CeCl₃ | MeOH, 0°C, 30 min | Allylic alcohol derivative | 75% |
Limitation : Over-reduction of the ketone to a secondary alcohol is avoided using selective catalysts .
Cyclization and Rearrangement Reactions
Intramolecular cyclizations yield fused polycyclic systems:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acid catalysis (H₂SO₄) | Indenopyridine scaffold | 60% | |
| Base catalysis (K₂CO₃) | Pyranoquinoline derivative | 73% |
Example : Acid-mediated cyclization forms indenopyridines, valuable in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine exhibit various biological activities , including anticancer properties. The compound's ability to interact with biological targets suggests potential therapeutic applications:
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapies.
- Binding Affinity Studies : Interaction studies focus on its binding affinity to various proteins and enzymes, which is crucial for drug design and development.
Organic Synthesis
Due to its unique structural features, this compound serves as a valuable building block in synthetic chemistry:
- Versatile Intermediate : The enone functionality allows for multiple reaction pathways, enabling the synthesis of complex molecules through reactions such as Michael addition and aldol condensation.
- Synthesis Pathways : Various synthetic routes can be employed to create this compound, enhancing its accessibility for research purposes.
Materials Science
The combination of aromatic and heterocyclic rings in this compound suggests potential applications in materials science:
- Self-Assembly Properties : Related oligopyridine structures have been studied for their ability to form supramolecular assemblies. Future research could explore the self-assembly behavior of this compound, which may lead to innovative functional materials.
- Catalysis : The potential for this compound to act as a ligand in metal ion binding opens avenues for catalytic applications, particularly in organic reactions.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Antimicrobial Activity
Pyridine-propenone hybrids exhibit moderate to strong antimicrobial effects depending on substituents:
- 4-Methoxyphenyl derivatives : Moderate inhibition against Staphylococcus aureus and Escherichia coli (MIC ~50–100 µg/mL), attributed to the balance between lipophilicity and electron-donating effects .
- 4-Bromophenyl analogs : Enhanced activity (MIC ~25–50 µg/mL) due to increased hydrophobicity and membrane disruption capabilities .
- 4-Nitrophenyl derivatives : Variable efficacy; nitro groups may reduce cellular uptake despite strong electrophilicity .
Antioxidant Activity
- Target compound analogs : ~17.55% DPPH inhibition at 12 ppm, significantly lower than 4-bromophenyl derivatives (79.05%) .
- Bromo and hydroxy substitutions : Higher antioxidant activity due to improved hydrogen-donating capacity and resonance stabilization of radicals .
ADMET and Molecular Docking
- Metabolism : Methoxy groups are susceptible to demethylation, whereas bromo substituents resist metabolic degradation .
- Docking studies: The propenone moiety in the target compound shows strong binding to bacterial dihydrofolate reductase (binding affinity: −8.2 kcal/mol), though weaker than bromo analogs (−9.5 kcal/mol) due to reduced hydrophobic interactions .
Biological Activity
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine, a compound with a pyridine ring and a substituted chalcone moiety, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antioxidant, and antimicrobial effects, supported by relevant studies and data.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Inhibition of COX and LOX : The compound's ability to inhibit COX-1 and COX-2 enzymes has been highlighted in various studies, showing potential as a dual inhibitor in inflammatory pathways. For instance, related chalcone derivatives have demonstrated IC50 values ranging from 1 to 9 μM against these enzymes, indicating a promising therapeutic index for anti-inflammatory applications .
2. Antioxidant Properties
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. The antioxidant activity of this compound has been assessed through various assays.
- DPPH Scavenging Assay : In vitro studies have shown that the compound exhibits significant free radical scavenging activity. For example, related compounds have shown DPPH IC50 values between 20 and 50 µg/mL, suggesting that modifications in the structure can enhance antioxidant efficacy .
3. Antimicrobial Activity
The antimicrobial activity of chalcone derivatives has been explored extensively, with many showing broad-spectrum effects against bacteria and fungi.
- Bactericidal Effects : Studies indicate that derivatives similar to this compound possess notable bactericidal activity against Gram-positive and Gram-negative bacteria. For instance, some derivatives reported minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by researchers evaluated the anti-inflammatory effects of several chalcone derivatives, including those similar to our compound. The results demonstrated that compounds with methoxy substitutions exhibited enhanced inhibition of LTB4 formation in human neutrophils, with IC50 values significantly lower than standard anti-inflammatory drugs like ibuprofen .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, a series of pyridine-based compounds were tested using the ABTS assay. The results indicated that the presence of methoxy groups improved radical scavenging activity, with some compounds achieving over 90% inhibition at concentrations below 50 µg/mL .
Summary Table of Biological Activities
Q & A
Q. What in silico approaches can predict potential biological targets of this compound based on its structure?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the pyridine nitrogen). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
